N-[(4-Aminophenyl)methyl]adenosine
Overview
Description
“N-[(4-Aminophenyl)methyl]adenosine” is a compound with the CAS Number: 95523-13-0 . It has a molecular weight of 372.38 . The IUPAC name for this compound is (2R,3R,4S,5R)-2-(6-(((4-aminobenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol .
Molecular Structure Analysis
The InChI code for “N-[(4-Aminophenyl)methyl]adenosine” is 1S/C17H20N6O4/c18-10-3-1-9(2-4-10)5-19-15-12-16(21-7-20-15)23(8-22-12)17-14(26)13(25)11(6-24)27-17/h1-4,7-8,11,13-14,17,24-26H,5-6,18H2,(H,19,20,21)/t11-,13-,14-,17-/m1/s1 .Physical And Chemical Properties Analysis
“N-[(4-Aminophenyl)methyl]adenosine” is a solid compound with an off-white to light yellow color . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Methylation of mRNA
N-[(4-Aminophenyl)methyl]adenosine is involved in the methylation of mRNA, specifically at the N6 position of adenosine (m6A). This modification plays a key role in posttranscriptional modification of RNA, affecting gene expression control, translation of protein, and mRNA splicing (Meyer et al., 2012). Additionally, methylation of internal adenosine residues in eukaryotic mRNA, forming N6-methyladenosine (m6A), is catalyzed by a complex multicomponent enzyme, which is critical for the ubiquitous posttranscriptional modification (Bokar et al., 1997).
Role in Cell Fate Transition
In mammalian embryonic stem cells, N-[(4-Aminophenyl)methyl]adenosine-related m6A methylation is crucial for cell fate decisions. It marks unstable transcripts and is involved in the regulation of genes essential for stem cell differentiation and lineage specificity (Batista et al., 2014).
RNA Modification and Function
The methylation of adenosine in RNA molecules, including N-[(4-Aminophenyl)methyl]adenosine, represents an old modification with novel epigenetic functions. This modification significantly impacts gene expression regulation and is dynamically regulated, suggesting profound biological implications (Niu et al., 2012).
Influence on Immune Cells
N-[(4-Aminophenyl)methyl]adenosine's related m6A modification has been shown to affect immune responses by altering immunoregulatory networks in various immune cells. This suggests its potential therapeutic applications in treating diseases related to immune dysregulation (Liu et al., 2021).
Other Applications
Further research has explored its potential in other areas, such as its role in the production of S-adenosylmethionine, a key component in sulphur amino acid metabolism, and its implications in various diseases, including acute myeloid leukemia (Kanai et al., 2017), (Kwok et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(2R,3R,4S,5R)-2-[6-[(4-aminophenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4/c18-10-3-1-9(2-4-10)5-19-15-12-16(21-7-20-15)23(8-22-12)17-14(26)13(25)11(6-24)27-17/h1-4,7-8,11,13-14,17,24-26H,5-6,18H2,(H,19,20,21)/t11-,13-,14-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUVNAUPWLXPSA-LSCFUAHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30914949 | |
Record name | N-[(4-Aminophenyl)methyl]-9-pentofuranosyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30914949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Aminophenyl)methyl]adenosine | |
CAS RN |
95523-13-0 | |
Record name | N(6)-(4-Aminobenzyl)adenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095523130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(4-Aminophenyl)methyl]-9-pentofuranosyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30914949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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